1-Chloro-3-(chloromethyl)-2-methylbenzene CAS 55676-89-6 properties
1-Chloro-3-(chloromethyl)-2-methylbenzene CAS 55676-89-6 properties
An In-depth Technical Guide to 1-Chloro-3-(chloromethyl)-2-methylbenzene (CAS 55676-89-6): Properties, Reactivity, and Synthetic Utility
Introduction
1-Chloro-3-(chloromethyl)-2-methylbenzene is a versatile substituted toluene derivative that serves as a crucial intermediate in advanced organic synthesis.[1] With the CAS registration number 55676-89-6, this compound is of particular interest to researchers in medicinal chemistry and drug development. Its molecular architecture, featuring two distinct chlorine substituents—one aryl and one benzylic—provides a platform for selective chemical modifications, enabling the construction of complex molecular frameworks for novel pharmaceuticals and agrochemicals.[1] This guide offers a detailed examination of its chemical and physical properties, an analysis of its reactivity, and insights into its application as a synthetic building block.
Section 1: Physicochemical and Identification Properties
Accurate identification is the cornerstone of chemical research. The key identifiers and computed properties for 1-Chloro-3-(chloromethyl)-2-methylbenzene are summarized below.
Table 1: Chemical Identifiers and Descriptors
| Identifier | Value | Source |
| CAS Number | 55676-89-6 | [1][2] |
| Molecular Formula | C₈H₈Cl₂ | [1][2] |
| Molecular Weight | 175.06 g/mol | [1] |
| IUPAC Name | 1-chloro-3-(chloromethyl)-2-methylbenzene | [1] |
| Synonyms | 2-methyl-3-chlorobenzyl chloride, 3-chloro-2-methylbenzyl chloride | [2] |
| InChI | InChI=1S/C8H8Cl2/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,5H2,1H3 | [1] |
| InChIKey | HXTMQWIYPHKZSY-UHFFFAOYSA-N | [2] |
| Canonical SMILES | CC1=C(C=CC=C1Cl)CCl | [2][3] |
Chemical Structure Diagram
Caption: 2D Structure of 1-Chloro-3-(chloromethyl)-2-methylbenzene.
Table 2: Physical and Handling Properties
| Property | Value | Source |
| Physical Form | Liquid | [4] |
| Purity | Typically ≥95% | [4] |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [3][4] |
| Shipping | Shipped in cold pack | [4] |
Section 2: Chemical Reactivity Analysis
The synthetic utility of 1-chloro-3-(chloromethyl)-2-methylbenzene stems from the differential reactivity of its two carbon-chlorine bonds. Understanding this is critical for designing selective chemical transformations.
The Highly Reactive Benzylic Halide
The chloromethyl group (-CH₂Cl) is a benzylic halide, which is significantly more reactive towards nucleophilic substitution than a simple alkyl halide.[1] This enhanced reactivity is a direct consequence of the adjacent benzene ring, which stabilizes the transition states of both Sₙ1 and Sₙ2 reactions.[1]
-
Sₙ1 Pathway: In a unimolecular substitution, the rate-limiting step is the formation of a carbocation. The departure of the chloride ion from the benzylic position generates a primary carbocation that is highly stabilized by resonance, with the positive charge delocalized across the aromatic ring. This delocalization lowers the activation energy, facilitating the reaction.
-
Sₙ2 Pathway: In a bimolecular substitution, the nucleophile attacks the electrophilic carbon at the same time the leaving group departs. The pi-system of the benzene ring helps to stabilize the transition state, accelerating the reaction rate.
This high reactivity allows for the facile introduction of a wide range of nucleophiles, making it a valuable handle for molecular elaboration. For instance, in a Williamson ether synthesis, the compound readily reacts with alkoxides (like sodium methoxide) to form the corresponding ether, proceeding via a classic Sₙ2 pathway.[1]
The Less Reactive Aryl Halide
In contrast, the chlorine atom attached directly to the benzene ring is relatively inert to standard nucleophilic substitution. The C(sp²)–Cl bond is stronger than the C(sp³)–Cl bond of the benzylic chloride. Furthermore, the lone pairs on the chlorine atom participate in resonance with the aromatic ring, giving the C-Cl bond partial double-bond character. Nucleophilic aromatic substitution on this site typically requires harsh conditions (high temperature and pressure) or the presence of an electron-withdrawing group at the ortho or para position, which is not the case here.
This differential reactivity is a key strategic advantage, allowing chemists to selectively functionalize the benzylic position while leaving the aryl chloride intact for subsequent transformations, such as cross-coupling reactions.
Diagram: Selective Nucleophilic Substitution
Caption: Reactivity profile showing selective substitution at the benzylic position.
Section 3: Synthetic Considerations
While a valuable reagent, the synthesis of 1-chloro-3-(chloromethyl)-2-methylbenzene itself presents a regioselectivity challenge. A logical precursor is 2-chlorotoluene. However, electrophilic substitution on this starting material is governed by the directing effects of the existing substituents.[1]
Both the methyl group (-CH₃) and the chloro group (-Cl) are ortho, para-directing.[1]
-
The methyl group at position 1 activates positions 2 (ortho), 4 (para), and 6 (ortho).
-
The chloro group at position 2 deactivates the ring overall but directs incoming electrophiles to positions 3 (ortho), 5 (para), and 1 (ipso, occupied).
During a chloromethylation reaction (an electrophilic aromatic substitution), the incoming electrophile (-CH₂Cl) will be directed to multiple positions, leading to a mixture of isomers. Achieving high selectivity for the desired 1-chloro-3-(chloromethyl)-2-methylbenzene product requires careful control of reaction conditions and potentially the use of advanced catalytic systems to overcome these inherent electronic preferences.
Diagram: Directing Effects in Synthesis
Caption: Directing effects of substituents on the 2-chlorotoluene precursor.
Section 4: Application in Complex Molecule Synthesis
The true value of this reagent lies in its role as a versatile building block. The reactive benzylic chloride is a gateway for introducing diverse functionalities essential for building pharmacophores and tailoring the physicochemical properties of drug candidates. Halogenated compounds, in general, are prevalent in pharmaceuticals, with over 250 FDA-approved drugs containing chlorine.[5][6] This underscores the importance of chlorinated intermediates like 1-chloro-3-(chloromethyl)-2-methylbenzene in drug discovery pipelines.[5]
Example Workflow: Building Block Application
-
Initial Reaction: Selective nucleophilic substitution at the benzylic chloride introduces a key functional group (e.g., an amine, ether, or thioether).
-
Further Modification: The newly introduced group can be further modified. For example, an amine could be acylated or used in reductive amination.
-
Late-Stage Diversification: The still-intact aryl chloride can be used in late-stage diversification strategies, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, to introduce new aryl or heteroaryl moieties.
This stepwise, selective functionalization allows for the efficient and controlled synthesis of complex molecular libraries for screening and lead optimization.
Section 5: Safety and Handling
1-Chloro-3-(chloromethyl)-2-methylbenzene is a hazardous substance and must be handled with appropriate precautions.[1]
Table 3: GHS Hazard Information
| Category | Information | Source |
| Signal Word | Danger | [1] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P310: Immediately call a POISON CENTER/doctor. |
Handling Protocol:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[7]
-
Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, a flame-retardant lab coat, and chemical safety goggles or a face shield.[7][8]
-
Avoidance: Prevent contact with skin, eyes, and clothing. Do not ingest.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a freezer at or below -20°C to ensure stability and prevent degradation.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Section 6: Spectral Data for Characterization
While specific spectra are proprietary to suppliers, a researcher can anticipate key signals for structural verification. A Certificate of Analysis (COA) should be requested from the vendor for definitive data.[3]
-
¹H NMR (Proton NMR): Expected signals would include distinct peaks in the aromatic region (approx. 7.0-7.5 ppm), a singlet for the benzylic methylene protons (-CH₂Cl) around 4.5-4.8 ppm, and a singlet for the methyl protons (-CH₃) around 2.2-2.5 ppm.
-
¹³C NMR (Carbon NMR): Distinct signals for the eight unique carbon atoms would be expected, including the benzylic carbon, the methyl carbon, and the six aromatic carbons (four protonated, two substituted).
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) due to the presence of two chlorine atoms.
Conclusion
1-Chloro-3-(chloromethyl)-2-methylbenzene is a strategically important synthetic intermediate whose value is defined by the differential reactivity of its two chlorine atoms. The highly reactive benzylic chloride serves as an excellent electrophilic site for introducing a vast array of functional groups, while the more stable aryl chloride provides an anchor for subsequent, often more complex, chemical transformations. A thorough understanding of its reactivity, coupled with stringent adherence to safety protocols, enables researchers and drug development professionals to effectively leverage this compound in the synthesis of novel and complex molecules.
References
-
INCHEM. (2021). ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-chloro-3-(chloromethyl)-. NIST Chemistry WebBook. Retrieved from [Link]
-
Iska, V. B., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Results in Chemistry, 3, 100209. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Chloromethyl)-3-ethylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Lord, C. E., et al. (2011). 1,3-Bis(chloromethyl)benzene. Acta Crystallographica Section E, 67(Pt 10), o2597. National Center for Biotechnology Information. Retrieved from [Link]
-
Lord, C. E., et al. (2011). 1-Chloro-2-methyl-3-nitrobenzene. Acta Crystallographica Section E, 67(Pt 10), o2626. National Center for Biotechnology Information. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 1-CHLORO-3-(CHLOROMETHYL)BENZENE | CAS 620-20-2. Retrieved from [Link]
-
OECD. (2004). SIDS INITIAL ASSESSMENT PROFILE - Benzene, 1-chloro-2-(chloromethyl)-. Retrieved from [Link]
Sources
- 1. 1-Chloro-3-(chloromethyl)-2-methylbenzene|CAS 55676-89-6 [benchchem.com]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. 55676-89-6|1-Chloro-3-(chloromethyl)-2-methylbenzene|BLD Pharm [bldpharm.com]
- 4. 1-Chloro-3-(chloromethyl)-2-methylbenzene | 55676-89-6 [sigmaaldrich.com]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Bis(chloromethyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICSC 1763 - 1-CHLORO-2-(CHLOROMETHYL)BENZENE [inchem.org]
- 8. fishersci.com [fishersci.com]
